molecular formula C13H13Br2NO2 B1278208 1-Boc-3,4-Dibromoindole CAS No. 219943-38-1

1-Boc-3,4-Dibromoindole

Cat. No.: B1278208
CAS No.: 219943-38-1
M. Wt: 375.06 g/mol
InChI Key: WOKVBYGNVGDARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3,4-Dibromoindole, also known as tert-butyl 3,4-dibromoindole-1-carboxylate, is a chemical compound with the molecular formula C13H13Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used as a building block in organic synthesis due to its reactivity and stability .

Preparation Methods

1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

1-Boc-3,4-Dibromoindole has several scientific research applications, including:

Properties

IUPAC Name

tert-butyl 3,4-dibromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKVBYGNVGDARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444890
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219943-38-1
Record name 1-Boc-3,4-Dibromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.